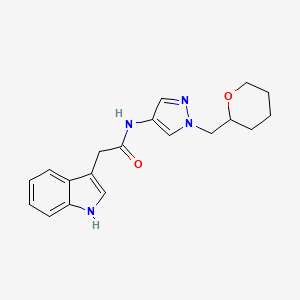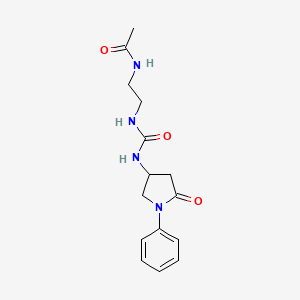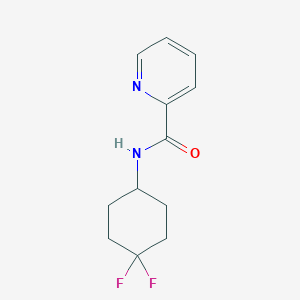
(Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide, also known as BHCM, is a chemical compound that has generated interest in the scientific community due to its potential therapeutic applications. BHCM belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Wirkmechanismus
The mechanism of action of (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is not fully understood, but it is believed to involve the modulation of several cellular pathways. (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide also activates the AMPK pathway, which plays a role in regulating cellular metabolism and energy balance. Additionally, (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-microbial properties, (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide has been shown to have antioxidant activity, which may contribute to its therapeutic effects. (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide has also been shown to modulate the expression of genes involved in lipid metabolism and glucose uptake, suggesting that it may have potential applications in the treatment of metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide in lab experiments is its relatively low cost and ease of synthesis. (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of using (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide. One area of interest is the development of (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide's potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, further studies are needed to fully elucidate the mechanism of action of (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide and to identify potential drug targets for therapeutic intervention.
Synthesemethoden
(Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide can be synthesized through the condensation reaction between 3-chloro-4-hydroxy-5-methoxybenzaldehyde and (Z)-N-butyl-3-oxopent-2-enamide in the presence of a base catalyst. The reaction yields a yellow crystalline product, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
(Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in human macrophages. Another study showed that (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide had potent cytotoxic effects against human cancer cell lines, including breast, lung, and colon cancer cells. Additionally, (Z)-N-Butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide has been shown to have anti-microbial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(Z)-N-butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-3-4-5-18-15(20)11(9-17)6-10-7-12(16)14(19)13(8-10)21-2/h6-8,19H,3-5H2,1-2H3,(H,18,20)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTKGPYFHDESEL-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC(=C(C(=C1)Cl)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CC(=C(C(=C1)Cl)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2789567.png)

![6-[(3-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2789570.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2789572.png)
![3-(1-(2-phenoxypropanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2789573.png)


![4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2789581.png)
![4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-pyridyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2789582.png)
![methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2789584.png)
![N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2789585.png)


![1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2789588.png)